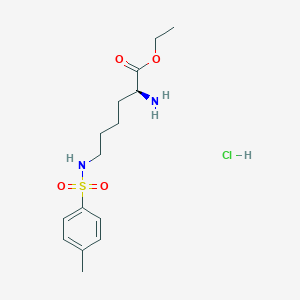
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride: is a chemical compound with the molecular formula C15H24N2O4S · HCl and a molecular weight of 364.89 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride typically involves the tosylation of L-lysine followed by esterification. The reaction conditions often include the use of tosyl chloride and an appropriate base, such as pyridine, to facilitate the tosylation reaction. The esterification step involves the use of ethanol and an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are L-lysine and ethanol.
科学研究应用
Chemistry: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is used as a reagent in organic synthesis and peptide chemistry. It serves as a protecting group for the amino group of lysine, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the study of proteases and their inhibitors .
作用机制
The mechanism of action of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule .
相似化合物的比较
N-alpha-P-Tosyl-L-lysine methyl ester hydrochloride: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
N-alpha-P-Tosyl-L-arginine methyl ester hydrochloride: This compound has a similar tosyl-protected structure but with arginine instead of lysine.
Uniqueness: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is unique due to its specific protecting group and ester functionality, which provide distinct reactivity and selectivity in chemical reactions .
属性
分子式 |
C15H25ClN2O4S |
|---|---|
分子量 |
364.9 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1 |
InChI 键 |
PANCUSOLRKZFFN-UQKRIMTDSA-N |
手性 SMILES |
CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
规范 SMILES |
CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















